

# Application Note: GC-MS Analysis of N-Nitrosometoprolol in Metoprolol API

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Compound of Interest		
Compound Name:	N-Nitrosometoprolol	
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## Introduction

Metoprolol is a widely used beta-blocker for the treatment of various cardiovascular conditions. [1][2][3][4][5] Recently, the presence of nitrosamine impurities in pharmaceutical products has become a significant concern for regulatory agencies and manufacturers due to their potential carcinogenic properties. **N-Nitrosometoprolol** is a potential impurity that can form during the synthesis or storage of metoprolol. Therefore, sensitive and reliable analytical methods are required for the detection and quantification of **N-Nitrosometoprolol** in the active pharmaceutical ingredient (API) to ensure patient safety.

This application note provides a detailed protocol for the analysis of **N-Nitrosometoprolol** in metoprolol API using Gas Chromatography-Mass Spectrometry (GC-MS). While a specific validated GC-MS method for **N-Nitrosometoprolol** in the API is not readily available in the public domain, this protocol is a composite of established methods for nitrosamine analysis and metoprolol analysis in various matrices. For comparative purposes, quantitative data from a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is also presented.

## **Quantitative Data Summary**

The following table summarizes the performance of a validated UHPLC-MS/MS method for the determination of **N-Nitrosometoprolol** in Metoprolol Tartrate and Metoprolol Succinate APIs,



as reported by Vidal, C. et al. (2023). This data can serve as a benchmark for the performance of the GC-MS method.

Parameter	Metoprolol Tartrate API	Metoprolol Succinate API
Limit of Detection (LOD)	0.02 ppb	1.2 ppb
Limit of Quantitation (LOQ)	2 ppb	20 ppb
Recovery	64.1% - 113.3%	64.1% - 113.3%
Correlation Coefficient (R)	0.9978 - 0.9999	0.9978 - 0.9999

# Experimental Protocols GC-MS Method for N-Nitrosometoprolol in Metoprolol API

This protocol is a recommended starting point and should be validated for its intended use.

- Metoprolol API sample
- N-Nitrosometoprolol reference standard
- Dichloromethane (DCM), HPLC grade
- Methanol (MeOH), HPLC grade
- Sodium hydroxide (NaOH)
- Deionized water
- Anhydrous sodium sulfate
- Internal Standard (IS) solution (e.g., N-Nitrosodimethylamine-d6)
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Centrifuge tubes (15 mL)



• Syringe filters (0.22 μm PTFE)

#### Standard Solution Preparation:

- Primary Stock Solution (100 µg/mL): Accurately weigh about 10 mg of N-Nitrosometoprolol reference standard and dissolve it in 100 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 1 ppb to 100 ppb.
- Internal Standard Spiking: Spike all working standards and samples with a consistent concentration of the internal standard solution.

#### Sample Preparation (Liquid-Liquid Extraction):

- Accurately weigh approximately 100 mg of the metoprolol API sample into a 15 mL centrifuge tube.
- Add 5 mL of 0.1 M sodium hydroxide solution and vortex for 1 minute to dissolve the API.
- Add 5 mL of dichloromethane to the tube.
- Vortex vigorously for 2 minutes to extract the N-Nitrosometoprolol into the organic layer.
- Centrifuge at 4000 rpm for 10 minutes to separate the layers.
- Carefully transfer the lower organic layer (dichloromethane) to a clean tube containing anhydrous sodium sulfate to remove any residual water.
- Vortex briefly and allow it to stand for 5 minutes.
- Filter the extract through a 0.22 μm PTFE syringe filter into a GC vial.



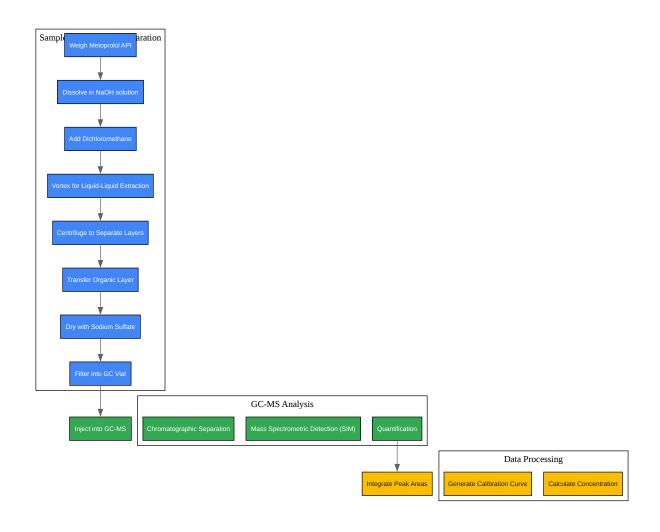
Parameter	Value	
Gas Chromatograph	Agilent 8890 GC or equivalent	
Mass Spectrometer	Agilent 5977B MSD or equivalent	
Column	Agilent DB-WAX or equivalent (30 m x 0.25 mm, 0.25 $\mu$ m)	
Inlet Temperature	250 °C	
Injection Volume	1 μL	
Injection Mode	Splitless	
Carrier Gas	Helium	
Flow Rate	1.0 mL/min (constant flow)	
Oven Temperature Program	Initial: 50 °C (hold for 2 min)Ramp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 240 °C (hold for 5 min)	
Transfer Line Temperature	250 °C	
Ion Source Temperature	230 °C	
Quadrupole Temperature	150 °C	
Ionization Mode	Electron Ionization (EI)	
Ionization Energy	70 eV	
Acquisition Mode	Selected Ion Monitoring (SIM)	
Monitored Ions (N-Nitrosometoprolol)	To be determined by analyzing a pure standard.  Likely fragments would include the molecular ion and characteristic fragments.	
Monitored Ions (IS)	To be determined based on the chosen internal standard.	

Note: The oven temperature program and monitored ions should be optimized based on the analysis of the **N-Nitrosometoprolol** reference standard to achieve the best separation and



sensitivity.

## **Diagrams**





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Caption: Experimental workflow for GC-MS analysis of **N-Nitrosometoprolol** in API.

## Conclusion

The provided GC-MS protocol offers a robust starting point for the determination of **N-Nitrosometoprolol** in metoprolol API. Method validation, including specificity, linearity, accuracy, precision, and the determination of LOD and LOQ, is crucial before implementation for routine quality control. The comparative data from the validated UHPLC-MS/MS method can serve as a valuable performance target. By implementing rigorous analytical testing, pharmaceutical manufacturers can ensure the quality and safety of metoprolol API.

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